REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13].[CH3:14][N:15]1[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]1.O>O1CCCC1>[F:13][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=1[C:18]1([OH:21])[CH2:19][CH2:20][N:15]([CH3:14])[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
ethyl acetate ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred at between -60° to -70° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After total addition
|
Type
|
CUSTOM
|
Details
|
results in a tan colored solution
|
Type
|
ADDITION
|
Details
|
is added to the solution at a rate
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction medium's temperature below -60° C
|
Type
|
ADDITION
|
Details
|
After total addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at the same low temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to separate into its organic
|
Type
|
CUSTOM
|
Details
|
The organic phase is collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted thrice with ether
|
Type
|
EXTRACTION
|
Details
|
The combined organic solution is extracted with an excess of 2 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
producing a heavy oil which
|
Type
|
CUSTOM
|
Details
|
This solution is dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
leaving a viscous oil which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
The solid product is recrystallized from a benzene-hexane mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1(CCN(CC1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |